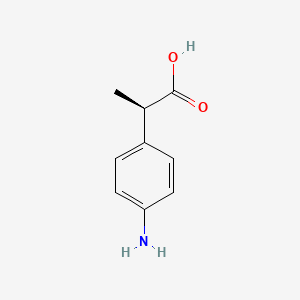

(2R)-2-(4-aminophenyl)propanoic acid

Description

Contextualizing (2R)-2-(4-aminophenyl)propanoic acid within Chiral Aminophenylpropanoic Acid Research

(2R)-2-(4-aminophenyl)propanoic acid belongs to the larger class of arylpropanoic acids, a group of compounds that has been the subject of extensive research due to their wide range of biological activities. orientjchem.orgresearchgate.net Many arylpropanoic acid derivatives are recognized as potent non-steroidal anti-inflammatory drugs (NSAIDs). orientjchem.orgresearchgate.net The introduction of an amino group to the phenyl ring and the specific stereochemistry at the second carbon atom, as seen in (2R)-2-(4-aminophenyl)propanoic acid, creates a chiral molecule with potential for unique biological interactions.

The synthesis of chiral molecules like (2R)-2-(4-aminophenyl)propanoic acid is a key focus in modern organic chemistry. Researchers employ various strategies to achieve high enantiomeric purity, which is crucial as different enantiomers of a chiral drug can have vastly different pharmacological effects. Methods for stereoselective synthesis, which control the formation of a specific stereoisomer, are of paramount importance. elsevierpure.comexlibrisgroup.com These techniques are often complex, involving asymmetric catalysis or the use of chiral auxiliaries to guide the reaction to the desired stereochemical outcome.

Another common strategy is chiral resolution, where a racemic mixture (a 1:1 mixture of both enantiomers) is separated into its individual enantiomers. nih.gov This can be achieved through various techniques, including the formation of diastereomeric salts with a chiral resolving agent or through chiral chromatography. nih.gov The development of efficient and scalable methods for both stereoselective synthesis and chiral resolution is a significant area of academic and industrial research.

Overview of Current Research Trajectories and Academic Significance

Current research involving aminophenylpropanoic acid derivatives is exploring their potential in various therapeutic areas beyond inflammation. Studies on related structures, such as 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, have demonstrated promising anticancer and antioxidant properties. debuglies.commdpi.com These findings highlight the versatility of the aminophenylpropanoic acid scaffold for the development of new therapeutic agents. The ability to modify the core structure allows for the synthesis of libraries of compounds that can be screened for a wide range of biological activities.

The academic significance of (2R)-2-(4-aminophenyl)propanoic acid and its analogues lies in their potential as building blocks for more complex molecules. The presence of both an amino group and a carboxylic acid group makes them versatile synthons for the creation of novel compounds, including peptides and other biologically active molecules. For instance, research on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has shown that they can be modified to generate compounds with antimicrobial activity against multidrug-resistant pathogens. nih.govresearchgate.net

Furthermore, the study of such compounds contributes to a deeper understanding of structure-activity relationships (SAR). By synthesizing and testing a series of related molecules, researchers can identify the key structural features responsible for their biological effects. This knowledge is invaluable for the rational design of new drugs with improved potency and selectivity. The exploration of derivatives of mefenamic acid, another arylpropanoic acid, has shown that modifications to the chemical structure can lead to improved pharmacological profiles. nih.gov

While direct and extensive research focused solely on (2R)-2-(4-aminophenyl)propanoic acid may not be widely published, its structural relationship to well-studied classes of compounds places it at an important intersection of synthetic chemistry and medicinal research. The ongoing investigation into the synthesis and biological activity of chiral aminophenylpropanoic acids and their derivatives continues to be a vibrant and promising area of academic inquiry.

Structure

3D Structure

Properties

CAS No. |

110772-51-5 |

|---|---|

Molecular Formula |

C9H11NO2 |

Molecular Weight |

165.19 g/mol |

IUPAC Name |

(2R)-2-(4-aminophenyl)propanoic acid |

InChI |

InChI=1S/C9H11NO2/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,10H2,1H3,(H,11,12)/t6-/m1/s1 |

InChI Key |

WOMVICAMAQURRN-ZCFIWIBFSA-N |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)N)C(=O)O |

Canonical SMILES |

CC(C1=CC=C(C=C1)N)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Enantiomeric Control of 2r 2 4 Aminophenyl Propanoic Acid

Strategies for Asymmetric Synthesis of (2R)-2-(4-aminophenyl)propanoic acid

The synthesis of the specific (2R) enantiomer of 2-(4-aminophenyl)propanoic acid can be approached through various sophisticated strategies, each offering distinct advantages in terms of efficiency, scalability, and enantiomeric control. These methods include classical resolution techniques, modern chromatographic separations, and innovative catalytic and biocatalytic approaches.

Chiral Resolution Techniques for Racemic Precursors

A common and well-established method for obtaining enantiomerically pure compounds is through the resolution of a racemic mixture. wikipedia.org This involves separating the two enantiomers of a precursor compound.

One of the most widely used methods for resolving racemic carboxylic acids like 2-(4-aminophenyl)propanoic acid is through the formation of diastereomeric salts. wikipedia.orglibretexts.org This technique relies on the reaction of the racemic acid with a single enantiomer of a chiral base, often referred to as a resolving agent. wikipedia.orglibretexts.org The resulting products are a pair of diastereomeric salts which, unlike enantiomers, have different physical properties such as solubility. libretexts.orglibretexts.org This difference in solubility allows for their separation by fractional crystallization. wikipedia.orgnih.gov

The process typically involves the following steps:

Reaction of the racemic 2-(4-aminophenyl)propanoic acid with an enantiomerically pure chiral base in a suitable solvent.

Fractional crystallization to isolate the less soluble diastereomeric salt.

Acidification of the isolated diastereomeric salt to regenerate the enantiomerically enriched (2R)-2-(4-aminophenyl)propanoic acid.

Commonly used chiral resolving agents for this purpose include naturally occurring alkaloids like brucine, strychnine, and quinine, as well as synthetic chiral amines such as 1-phenylethylamine. libretexts.orglibretexts.org The choice of the resolving agent and the solvent system is critical and often determined empirically to achieve efficient separation. nih.gov The success of this method hinges on the significant difference in solubility between the two diastereomeric salts. rsc.org

| Resolving Agent Examples | Type |

| (+)-Tartaric acid | Chiral Acid libretexts.org |

| (-)-Malic acid | Chiral Acid libretexts.org |

| (-)-Mandelic acid | Chiral Acid libretexts.org |

| (+)-Camphor-10-sulfonic acid | Chiral Acid libretexts.org |

| Brucine | Chiral Base libretexts.org |

| Strychnine | Chiral Base libretexts.org |

| Quinine | Chiral Base libretexts.orgnih.gov |

| (R)-1-Phenylethylamine | Chiral Base libretexts.org |

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for the separation of enantiomers. mdpi.comnih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to different retention times and thus, separation. mdpi.comchiralpedia.com

For the separation of 2-(4-aminophenyl)propanoic acid enantiomers, various types of CSPs can be employed. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are particularly effective and widely used due to their broad applicability. nih.govnih.gov The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. chiralpedia.com The stability of these complexes differs for each enantiomer, resulting in their differential elution from the column.

Key factors influencing the separation include the nature of the CSP, the composition of the mobile phase (both the organic modifier and any additives), column temperature, and flow rate. researchgate.nettsijournals.com Method development often involves screening different CSPs and mobile phase conditions to achieve optimal resolution. nih.gov Chiral HPLC can be used both for analytical determination of enantiomeric purity and for preparative-scale separation to obtain the pure (2R)-enantiomer. nih.gov

| CSP Type | Common Examples |

| Polysaccharide-based | Cellulose and amylose derivatives (e.g., Chiralcel OD-H, Chiralpak AD) mdpi.comnih.gov |

| Pirkle-type | N-(3,5-dinitrobenzoyl)phenylglycine nih.gov |

| Protein-based | α1-acid glycoprotein (B1211001) (AGP) nih.gov |

| Macrocyclic glycopeptide | Teicoplanin, Vancomycin mst.edu |

| Crown ether-based | Chiral crown ethers nih.gov |

Chemo-Enzymatic Synthesis Routes

Chemo-enzymatic synthesis combines the advantages of chemical synthesis with the high selectivity of enzymatic transformations. nih.govmdpi.com Enzymes, particularly lipases, are widely used in the kinetic resolution of racemic compounds. nih.govnih.gov

In a typical lipase-catalyzed kinetic resolution of a racemic ester precursor of 2-(4-aminophenyl)propanoic acid, the enzyme will selectively hydrolyze one enantiomer of the ester at a much faster rate than the other. This results in a mixture of the unreacted, enantiomerically enriched ester (e.g., the (R)-ester) and the hydrolyzed carboxylic acid of the opposite configuration (the (S)-acid). These can then be separated by conventional methods. The enantiomerically enriched (R)-ester can subsequently be hydrolyzed to yield (2R)-2-(4-aminophenyl)propanoic acid.

The choice of enzyme, solvent, and reaction conditions is crucial for achieving high enantioselectivity (E-value). nih.gov Immobilized lipases, such as Novozym 435 (Candida antarctica lipase (B570770) B), are often preferred due to their stability and reusability. frontiersin.org

Alternatively, enzymatic amidation or esterification of the racemic acid can be employed, where the enzyme selectively converts one enantiomer, leaving the other (desired) enantiomer unreacted. nih.gov

Catalytic Asymmetric Hydrogenation Strategies

Catalytic asymmetric hydrogenation is a powerful and efficient method for the synthesis of chiral compounds. nih.gov This approach typically involves the hydrogenation of a prochiral precursor, such as a dehydroamino acid derivative, using a chiral catalyst. acs.orgnih.gov

For the synthesis of (2R)-2-(4-aminophenyl)propanoic acid, a suitable precursor would be (Z)-2-acetamido-3-(4-aminophenyl)acrylic acid. The asymmetric hydrogenation of this substrate in the presence of a chiral rhodium or ruthenium complex can afford the desired (2R)-enantiomer with high enantiomeric excess (ee). researchgate.netnih.govdicp.ac.cn

The catalysts are typically composed of a transition metal (e.g., Rhodium, Ruthenium) and a chiral phosphine (B1218219) ligand. nih.govnih.govacs.orgrsc.org The structure of the chiral ligand is critical for inducing high enantioselectivity. acs.orgacs.org A variety of chiral phosphine ligands, such as those based on BINAP, DuPhos, and Josiphos families, have been developed and successfully applied in asymmetric hydrogenation reactions.

The reaction conditions, including hydrogen pressure, temperature, solvent, and the substrate-to-catalyst ratio, are optimized to maximize both the conversion and the enantioselectivity of the reaction. dicp.ac.cn

| Catalyst Metal | Common Chiral Ligands |

| Rhodium (Rh) | BINAP, DuPhos, Josiphos, MonoPhos researchgate.netnih.gov |

| Ruthenium (Ru) | BINAP, P-Phos, DuanPhos dicp.ac.cnnih.gov |

| Nickel (Ni) | QuinoxP* nih.gov |

Stereoselective Approaches from Chiral Precursors

Another elegant strategy involves the use of a chiral auxiliary. nih.gov A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct a stereoselective reaction. harvard.edu After the desired stereocenter has been created, the auxiliary is removed, yielding the enantiomerically enriched product.

In the context of synthesizing (2R)-2-(4-aminophenyl)propanoic acid, a chiral auxiliary, such as a derivative of pseudoephedrine or a chiral oxazolidinone, can be attached to a suitable precursor to form a diastereomeric intermediate. harvard.edu Subsequent stereoselective alkylation or other C-C bond-forming reactions at the α-position, controlled by the steric and electronic properties of the chiral auxiliary, can lead to the desired (R)-configuration. Finally, cleavage of the chiral auxiliary affords the target molecule.

The efficiency of this approach depends on the diastereoselectivity of the key bond-forming step and the ease of removal of the chiral auxiliary without racemization. harvard.edu

Chemical Transformations and Functionalization of the Aminophenyl Moiety

The presence of both an amino group and a carboxylic acid function on a chiral scaffold makes (2R)-2-(4-aminophenyl)propanoic acid a versatile starting material for a variety of chemical modifications. The aminophenyl group, in particular, offers a reactive handle for introducing diverse functionalities, thereby modulating the physicochemical and biological properties of the resulting molecules.

Amidation and Sulfonamidation Reactions of (2R)-2-(4-aminophenyl)propanoic acid Derivatives

The aromatic amine of (2R)-2-(4-aminophenyl)propanoic acid and its esters can be readily acylated to form amides or reacted with sulfonyl chlorides to yield sulfonamides. These reactions are crucial for building more complex molecular architectures and for structure-activity relationship (SAR) studies in drug discovery.

Amidation is typically achieved by reacting the amino group with an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride, often in the presence of a base to neutralize the hydrogen chloride byproduct. nih.gov For instance, the reaction of the methyl ester of (2R)-2-(4-aminophenyl)propanoic acid with an acyl chloride would proceed via nucleophilic attack of the aniline (B41778) nitrogen on the carbonyl carbon of the acyl chloride.

Sulfonamide formation follows a similar pathway, where the amino group reacts with a sulfonyl chloride. The resulting sulfonamides are known for their diverse biological activities. The general structure of sulfonamides consists of a -SO2NH- group. nsf.gov The synthesis of sulfonamides often involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.

While specific examples for the direct amidation and sulfonamidation of (2R)-2-(4-aminophenyl)propanoic acid are not extensively detailed in readily available literature, the general principles of these reactions are well-established for anilines and related compounds. The reactivity of the amino group can be influenced by the electronic nature of the substituents on the acylating or sulfonylating agent.

Table 1: General Conditions for Amidation and Sulfonamidation of Aromatic Amines

| Reaction Type | Reagents | Solvent | Conditions |

| Amidation | Acyl Chloride, Amine, Base (e.g., Pyridine, Triethylamine) | Aprotic solvent (e.g., DCM, THF) | Room temperature or gentle heating |

| Sulfonamidation | Sulfonyl Chloride, Amine, Base (e.g., Pyridine) | Aprotic solvent (e.g., DCM, THF) | Room temperature |

Derivatization for Research Probes (e.g., Acyl Glucuronides)

The carboxylic acid moiety of (2R)-2-(4-aminophenyl)propanoic acid is a key site for derivatization to create research probes, such as acyl glucuronides. Acyl glucuronides are significant metabolites of carboxylic acid-containing drugs, and their synthesis is important for studying drug metabolism and potential toxicity. nsf.govnih.gov The formation of these conjugates generally increases the water solubility of the parent compound, facilitating its excretion. nih.gov

The synthesis of an acyl glucuronide of (2R)-2-(4-aminophenyl)propanoic acid would involve the coupling of the carboxylic acid with a protected glucuronic acid derivative, followed by deprotection. The stability of acyl glucuronides is a critical factor, as they can undergo intramolecular acyl migration. nih.gov The electronic and steric properties of the parent carboxylic acid can influence the reactivity and stability of the resulting glucuronide. nih.gov

Beyond glucuronides, the carboxylic acid can be coupled with various reporter molecules, such as fluorescent tags or biotin, to create probes for biological studies. These derivatizations often utilize standard peptide coupling reagents to form a stable amide bond between the carboxylic acid and an amine-functionalized reporter.

Incorporation into Complex Molecular Scaffolds

The bifunctional nature of (2R)-2-(4-aminophenyl)propanoic acid makes it an attractive building block for incorporation into more complex molecular scaffolds, including peptides and other bioactive molecules. researchgate.neta2bchem.com Its chiral propanoic acid backbone can be integrated into peptide sequences, potentially inducing specific secondary structures or serving as a recognition element.

The synthesis of peptides involves the stepwise coupling of amino acids, and the incorporation of non-proteinogenic amino acids like (2R)-2-(4-aminophenyl)propanoic acid can lead to novel properties. peptide.commasterorganicchemistry.comluxembourg-bio.comwikipedia.org The amino group of the aminophenyl moiety can also be used as an attachment point for other molecular fragments, allowing for the construction of diverse and complex structures. For example, it can serve as a key intermediate in the synthesis of new drug candidates, enabling chemists to explore a wide range of molecular arrangements. researchgate.neta2bchem.com

Mechanistic Studies of Reaction Pathways in Synthesis

Understanding the mechanisms of the reactions used to synthesize and functionalize (2R)-2-(4-aminophenyl)propanoic acid is crucial for optimizing reaction conditions and controlling stereochemical outcomes.

Mechanistic Insights into Amination and Propanoic Acid Formation

The synthesis of 2-arylpropanoic acids often involves catalytic processes. For instance, the formation of the aryl-propanoic acid linkage can be achieved through methods like the Friedel-Crafts reaction. A general method for synthesizing 2-(4-alkylphenyl)propionic acid involves the Friedel-Crafts reaction between an alkylbenzene and ethyl 2-chloropropionate using a catalyst like anhydrous aluminum chloride, followed by hydrolysis. luxembourg-bio.com This reaction proceeds through an electrophilic aromatic substitution mechanism where a carbocation is generated and attacks the aromatic ring.

The introduction of the amino group at the 4-position can be achieved through various methods, such as the reduction of a nitro group. The mechanism of nitro group reduction typically involves a series of electron and proton transfer steps.

Stereochemical Control Mechanisms in Enantioselective Syntheses

The control of stereochemistry at the C2 position of the propanoic acid is paramount for producing the desired (2R)-enantiomer. Asymmetric hydrogenation of a prochiral precursor, such as a dehydroamino acid derivative, is a powerful method for achieving high enantioselectivity. nsf.govresearchgate.netacs.orgacs.org

Rhodium complexes with chiral phosphine ligands are highly effective catalysts for the asymmetric hydrogenation of α-dehydroamino acid derivatives. nsf.govresearchgate.netacs.org The mechanism of this reaction has been extensively studied and generally involves the coordination of the substrate to the chiral metal complex, followed by the stereoselective addition of hydrogen. The steric and electronic properties of the chiral ligand play a crucial role in directing the approach of the hydrogen molecule, thereby determining the stereochemistry of the final product.

Computational studies, such as DFT calculations, combined with experimental data from NMR and kinetic studies, have provided detailed insights into the transition states and intermediates involved in these catalytic cycles. acs.org These studies help in understanding the factors that govern the enantioselectivity and in designing more efficient and selective catalysts. For instance, in the rhodium-catalyzed asymmetric hydrogenation of β-dehydroamino acids, the binding mode of the substrate to the catalyst and the subsequent hydrogenation steps have been found to be critical for the stereochemical outcome. acs.org

Another approach to obtaining the pure enantiomer is through chiral resolution of a racemic mixture. sigmaaldrich.com This can be achieved by forming diastereomeric salts with a chiral resolving agent or through chiral chromatography.

Table 2: Common Methods for Enantioselective Synthesis of 2-Arylpropanoic Acids

| Method | Catalyst/Reagent | Key Mechanistic Feature |

| Asymmetric Hydrogenation | Chiral Rhodium-phosphine complexes | Stereoselective addition of hydrogen to a prochiral olefin |

| Chiral Resolution | Chiral resolving agent (e.g., chiral amine) | Formation of diastereomeric salts with different solubilities |

| Chiral Chromatography | Chiral stationary phase | Differential interaction of enantiomers with the chiral support |

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. Through the analysis of one-dimensional and two-dimensional NMR spectra, the precise connectivity and spatial relationships of atoms within the (2R)-2-(4-aminophenyl)propanoic acid molecule can be established.

¹H NMR and ¹³C NMR Spectroscopy

One-dimensional NMR spectroscopy, including ¹H (proton) and ¹³C (carbon-13) NMR, provides foundational information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of (2R)-2-(4-aminophenyl)propanoic acid displays distinct signals corresponding to the different types of protons present. The aromatic protons on the benzene (B151609) ring typically appear as a set of multiplets in the downfield region. The methine proton (CH) adjacent to the carboxylic acid and the phenyl ring shows a characteristic chemical shift, and its signal is split by the neighboring methyl protons. The methyl (CH₃) protons, in turn, appear as a doublet due to coupling with the methine proton. The protons of the amine (NH₂) and carboxylic acid (COOH) groups are often broad and their chemical shifts can be variable depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is typically observed at the most downfield chemical shift. The aromatic carbons show a series of signals in the aromatic region, with their chemical shifts influenced by the amino substituent. The methine and methyl carbons of the propanoic acid side chain appear in the aliphatic region of the spectrum.

| ¹H NMR Data for 2-(4-aminophenyl)propanoic acid | |

| Assignment | Chemical Shift (ppm) |

| Aromatic protons | ~6.6 - 7.1 (m) |

| Methine proton (CH) | ~3.6 (q) |

| Methyl protons (CH₃) | ~1.3 (d) |

| Amine protons (NH₂) | Variable (broad s) |

| Carboxylic acid proton (COOH) | Variable (broad s) |

| ¹³C NMR Data for 2-(4-aminophenyl)propanoic acid | |

| Assignment | Chemical Shift (ppm) |

| Carbonyl carbon (C=O) | ~178 |

| Aromatic carbon (C-NH₂) | ~145 |

| Aromatic carbon (C-CH) | ~132 |

| Aromatic carbons (CH) | ~128, ~115 |

| Methine carbon (CH) | ~45 |

| Methyl carbon (CH₃) | ~19 |

Note: The chemical shift values are approximate and can vary based on the solvent and experimental conditions.

Two-Dimensional (2D) NMR Techniques

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful methods for unambiguously assigning the ¹H and ¹³C NMR signals and confirming the connectivity of the molecule.

COSY (¹H-¹H Correlation Spectroscopy): A COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds. For (2R)-2-(4-aminophenyl)propanoic acid, a cross-peak would be expected between the methine proton and the methyl protons, confirming the -CH(CH₃)- fragment. Correlations between the aromatic protons can also help in assigning their specific positions on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum shows correlations between protons and the carbon atoms to which they are directly attached. This technique is invaluable for assigning the carbon signals based on the known proton assignments. For instance, the signal of the methine proton will correlate with the signal of the methine carbon, and the methyl proton signal will correlate with the methyl carbon signal.

Mass Spectrometry (MS) for Molecular Confirmation and Impurity Profiling

Mass spectrometry is a crucial analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation patterns. It is also highly sensitive for detecting and identifying impurities.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition of the molecule, confirming the molecular formula of C₉H₁₁NO₂ for (2R)-2-(4-aminophenyl)propanoic acid. The calculated exact mass can be compared to the measured mass to provide a high degree of confidence in the compound's identity.

| HRMS Data for 2-(4-aminophenyl)propanoic acid | |

| Molecular Formula | C₉H₁₁NO₂ |

| Calculated Exact Mass | 165.07898 |

| Observed m/z [M+H]⁺ | ~166.086 |

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, provides a characteristic "fingerprint" of a molecule based on the vibrations of its chemical bonds.

Infrared (IR) Spectroscopy

The IR spectrum of (2R)-2-(4-aminophenyl)propanoic acid displays characteristic absorption bands corresponding to the various functional groups present in the molecule. The broad O-H stretch of the carboxylic acid is a prominent feature, typically appearing in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carbonyl group in the carboxylic acid gives a strong, sharp peak around 1700 cm⁻¹. The N-H stretching vibrations of the primary amine group are usually observed as two bands in the 3300-3500 cm⁻¹ region. The aromatic C-H and C=C stretching vibrations also give rise to characteristic bands in the spectrum.

| Key IR Absorptions for 2-(4-aminophenyl)propanoic acid | |

| Functional Group | Vibrational Mode |

| Carboxylic Acid | O-H stretch |

| Carboxylic Acid | C=O stretch |

| Amine | N-H stretch |

| Aromatic Ring | C-H stretch |

| Aromatic Ring | C=C stretch |

| Alkyl | C-H stretch |

Raman Spectroscopy

Key vibrational bands observed in the Raman spectrum of similar aromatic propanoic acid derivatives include those arising from the phenyl ring, the carboxylic acid group, and the aliphatic chain. For instance, studies on related compounds like 2-(4-Cyanophenylamino) acetic acid have shown characteristic peaks for C-H stretching, C=C ring stretching, and vibrations of the carboxylic acid and amino groups. nih.gov While specific peak assignments for (2R)-2-(4-aminophenyl)propanoic acid require dedicated experimental data, the expected spectral regions for key functional groups can be inferred.

Table 1: Expected Raman Spectral Regions for (2R)-2-(4-aminophenyl)propanoic acid Functional Groups

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Vibrational Mode |

| Aromatic C-H | 3100 - 3000 | Stretching |

| Aliphatic C-H | 3000 - 2850 | Stretching |

| Carboxylic Acid O-H | 3300 - 2500 | Stretching (broad) |

| Amino N-H | 3500 - 3300 | Stretching |

| C=O (Carboxylic Acid) | 1720 - 1680 | Stretching |

| Aromatic C=C | 1625 - 1475 | Ring Stretching |

| C-N | 1350 - 1250 | Stretching |

Note: The exact positions of Raman peaks can be influenced by factors such as the physical state of the sample (solid or solution) and intermolecular interactions.

Chiral Chromatography Methods for Enantiomeric Purity Assessment

Ensuring the enantiomeric purity of (2R)-2-(4-aminophenyl)propanoic acid is critical, and chiral chromatography is the cornerstone for this assessment. tsijournals.com This technique separates enantiomers by exploiting their differential interactions with a chiral stationary phase (CSP) or a chiral mobile phase additive. nih.gov

The development of effective chiral separation methods is a significant area of research. nih.gov The choice of the chiral selector and chromatographic conditions are paramount for achieving baseline separation of the (R)- and (S)-enantiomers, enabling accurate quantification of enantiomeric excess.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the enantiomeric separation of chiral compounds, including (2R)-2-(4-aminophenyl)propanoic acid. nih.govnih.govazypusa.com This method offers high resolution, sensitivity, and reproducibility. pensoft.net

The separation is typically achieved using a column packed with a chiral stationary phase (CSP). tsijournals.com Various types of CSPs are commercially available, with polysaccharide-based and Pirkle-type columns being common choices for separating amino acid derivatives. nih.govnih.gov The selection of the appropriate CSP and mobile phase composition is crucial for successful enantioseparation. For instance, in the separation of a related compound, β-amino-β-(4-bromophenyl) propionic acid, a (R,R) Whelk-O1 chiral HPLC column was found to be effective. tsijournals.com The mobile phase often consists of a mixture of a nonpolar solvent like n-hexane, an alcohol such as ethanol (B145695) or isopropanol, and acidic or basic modifiers like trifluoroacetic acid (TFA) or isopropylamine (B41738) to improve peak shape and resolution. tsijournals.com

Table 2: Illustrative Chiral HPLC Parameters for Phenylpropanoic Acid Analogs

| Parameter | Typical Conditions |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based, Pirkle-type) nih.govnih.gov |

| Mobile Phase | n-Hexane/Ethanol/Trifluoroacetic Acid tsijournals.com |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at a specific wavelength (e.g., 225 nm) tsijournals.compensoft.net |

| Column Temperature | Ambient or controlled (e.g., 25-40 °C) researchgate.net |

Note: These are generalized conditions and require optimization for the specific analysis of (2R)-2-(4-aminophenyl)propanoic acid.

Complementary Chromatographic and Electrophoretic Techniques

Beyond chiral HPLC, other chromatographic and electrophoretic techniques can provide valuable information for the analysis of (2R)-2-(4-aminophenyl)propanoic acid.

Reversed-Phase HPLC (RP-HPLC) is a standard method for assessing the purity of the compound and for quantifying it in various matrices. pensoft.netpensoft.net This technique separates compounds based on their hydrophobicity. A typical RP-HPLC system for a related compound might utilize a C18 column with a mobile phase of acetonitrile (B52724) and a phosphate (B84403) buffer. pensoft.netpensoft.net

Capillary Electrophoresis (CE) is another powerful technique for the analysis of charged species like amino acids. nih.gov Chiral separations can be achieved in CE by adding a chiral selector, such as a cyclodextrin, to the background electrolyte. nih.gov CE offers advantages of high efficiency, short analysis times, and minimal sample consumption.

Table 3: Overview of Complementary Analytical Techniques

| Technique | Principle of Separation | Primary Application for (2R)-2-(4-aminophenyl)propanoic acid |

| Reversed-Phase HPLC | Partitioning between a nonpolar stationary phase and a polar mobile phase | Purity assessment, quantification |

| Capillary Electrophoresis | Differential migration in an electric field | Analysis of charged species, potential for chiral separation |

These complementary techniques, when used in conjunction with chiral HPLC and Raman spectroscopy, provide a comprehensive analytical toolkit for the thorough characterization of (2R)-2-(4-aminophenyl)propanoic acid in a research setting.

Role in Advanced Chemical Biology and Medicinal Chemistry Research Excluding Clinical Outcomes

Design and Synthesis of Derivatives as Research Probes and Building Blocks

The design and synthesis of derivatives of (2R)-2-(4-aminophenyl)propanoic acid are pivotal for its application as a research probe and a versatile building block in the construction of more complex molecules. The presence of both a carboxylic acid and an amino group on a chiral scaffold allows for a wide range of chemical modifications.

Utilization as a Chiral Building Block in Complex Molecule Synthesis

Chiral building blocks are fundamental in drug discovery and development, as the biological activity of a molecule is often dependent on its stereochemistry. grafiati.com The enantiopure nature of (2R)-2-(4-aminophenyl)propanoic acid makes it an attractive starting material for the asymmetric synthesis of complex target molecules. While the broader class of chiral amino acids and their derivatives are extensively used in the synthesis of pharmaceuticals and natural products, specific, published examples detailing the use of (2R)-2-(4-aminophenyl)propanoic acid as a chiral precursor in the total synthesis of complex natural products are not readily found in the current body of scientific literature. The principles of asymmetric synthesis suggest its potential utility in creating specific stereoisomers of larger compounds, thereby influencing their pharmacological profiles. researchgate.net

Derivatization for Investigating Molecular Recognition

The aromatic amine and carboxylic acid functionalities of (2R)-2-(4-aminophenyl)propanoic acid serve as handles for derivatization to probe molecular recognition events. By attaching reporter groups, such as fluorophores or photo-crosslinkers, researchers can design molecular probes to study ligand-receptor interactions, enzyme-substrate binding, and other biological recognition processes.

While specific studies focusing on the derivatization of (2R)-2-(4-aminophenyl)propanoic acid for molecular recognition are not extensively documented, research on related phenylpropanoic acid derivatives provides insights into this area. For instance, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been synthesized and evaluated for their biological activities, demonstrating how modifications to the core structure can lead to compounds with specific functional properties. mdpi.com Similarly, derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have been explored as scaffolds for developing novel therapeutic agents, with structure-activity relationship studies revealing the importance of specific functional groups for biological efficacy. mdpi.com These examples underscore the potential for creating diverse molecular probes from a (2R)-2-(4-aminophenyl)propanoic acid backbone for the investigation of molecular recognition phenomena.

Integration into Noncanonical Amino Acid Research Tools

The field of noncanonical amino acid (ncAA) mutagenesis has revolutionized the study of proteins by enabling the site-specific incorporation of amino acids with novel functionalities. nih.gov This allows for the introduction of biophysical probes, post-translational modifications, and other chemical handles into proteins to dissect their structure and function in ways not possible with the 20 canonical amino acids.

Site-Specific Incorporation into Proteins for Structural and Dynamic Studies

The (S)-enantiomer of the compound of interest, (2S)-2-amino-3-(4-aminophenyl)propanoic acid, also known as p-aminophenylalanine (pAF), has been successfully incorporated into proteins in E. coli. researchgate.net This is typically achieved using an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the unnatural amino acid and directs its insertion in response to a specific codon, often an amber stop codon (UAG), that has been introduced at the desired site in the gene encoding the protein of interest. nih.gov

For example, p-aminophenylalanine has been incorporated into Green Fluorescent Protein (GFP) at a specific position, demonstrating the feasibility of using this ncAA as a tool for protein engineering. researchgate.net In other research, the site-specific incorporation of the related ncAA, azidophenylalanine (AzF), has been demonstrated in Schizosaccharomyces pombe. nih.gov Notably, a significant portion of the incorporated AzF was found to be reduced to aminophenylalanine in vivo, highlighting a potential route for the introduction of this amino acid into proteins in eukaryotic systems. nih.gov The ability to introduce p-aminophenylalanine site-specifically allows for the introduction of a unique chemical handle—the aromatic amine—which can be further modified for various applications.

Development of Modified Amino Acids for Biophysical Probing

The development of modified amino acids is crucial for expanding the toolkit for biophysical studies of proteins. nih.gov The core structure of (2R)-2-(4-aminophenyl)propanoic acid can be envisioned as a scaffold for creating novel ncAAs with tailored properties for biophysical probing. The aromatic amine can be chemically modified to attach fluorescent dyes for FRET studies, spin labels for EPR spectroscopy, or photo-crosslinkers to map protein-protein interactions.

While direct modifications of (2R)-2-(4-aminophenyl)propanoic acid for this purpose are not widely reported, the successful incorporation of its (S)-enantiomer, p-aminophenylalanine, provides a platform for such developments. researchgate.net The creation of an autonomous E. coli strain that biosynthesizes and incorporates 3,4-dihydroxy-L-phenylalanine (DOPA), a related aromatic amino acid, into proteins further illustrates the potential for developing cells that can produce proteins with unique biophysical probes. nih.gov The catechol group of DOPA serves as a versatile handle for site-specific protein functionalization, and a similar strategy could be envisioned for derivatives of p-aminophenylalanine. nih.gov

In Vitro Mechanistic Investigations of Molecular Interactions

Detailed in vitro studies are essential to elucidate the mechanistic basis of a compound's biological activity. Such investigations can include binding assays, enzyme kinetics, and structural biology techniques to understand how a molecule interacts with its biological target at a molecular level.

Studies on Polymorphonuclear Neutrophil (PMN) Chemotaxis Mechanisms (e.g., IL-8/CXCL8 Pathway)

Polymorphonuclear neutrophils (PMNs), a type of white blood cell, are critical first responders of the innate immune system. Their migration to sites of inflammation, a process known as chemotaxis, is tightly regulated. A primary driver of this process is the chemokine Interleukin-8 (IL-8), also known as CXCL8. nih.gov IL-8 binds to G protein-coupled receptors, primarily CXCR1 and CXCR2, on the surface of neutrophils. nih.govnih.gov This interaction triggers a cascade of intracellular signaling events, leading to neutrophil activation, migration, and the release of antimicrobial agents. nih.govnih.gov

While specific studies detailing the effects of (2R)-2-(4-aminophenyl)propanoic acid on the IL-8/CXCL8 pathway are not prominently available, the broader class of phenylpropanoic acid derivatives has been investigated for its anti-inflammatory properties. For instance, certain phenylpropanoic acid derivatives have been shown to modulate inflammatory pathways, such as the NLRP3 inflammasome, which is linked to the release of pro-inflammatory cytokines like IL-1β. nih.gov Inhibition of such pathways can indirectly influence the inflammatory milieu in which neutrophils operate.

The IL-8 signaling cascade is a significant target for therapeutic intervention in inflammatory diseases. nih.gov Agents that can disrupt the interaction between IL-8 and its receptors are of considerable interest. These inhibitors can be monoclonal antibodies that sequester IL-8 or small molecules that block the CXCR1/CXCR2 receptors. nih.gov Although (2R)-2-(4-aminophenyl)propanoic acid itself has not been identified as such an inhibitor in the reviewed literature, its structural framework could serve as a starting point for the design of novel modulators of this pathway.

Table 1: Key Components of the IL-8 Mediated Neutrophil Chemotaxis Pathway

| Component | Description | Role in Chemotaxis |

| IL-8 (CXCL8) | A pro-inflammatory chemokine. nih.gov | Acts as a potent chemoattractant for neutrophils. nih.gov |

| CXCR1/CXCR2 | G protein-coupled receptors on the neutrophil surface. nih.gov | Bind to IL-8, initiating downstream signaling. nih.govnih.gov |

| Neutrophils (PMNs) | A type of phagocytic white blood cell. | Migrate towards the IL-8 gradient to the site of inflammation. |

| NLRP3 Inflammasome | A multi-protein complex in the cytoplasm of immune cells. nih.gov | Its activation leads to the release of inflammatory cytokines. nih.gov |

Investigation of Receptor Binding and Signaling Pathways

The interaction of a ligand with its receptor is the first step in a signaling cascade that culminates in a cellular response. For neutrophils, a variety of receptors beyond the IL-8 receptors are involved in their function, including integrins and formyl peptide receptors. nih.govgoogle.com The binding of ligands to these receptors initiates signaling through various kinases and second messengers, ultimately leading to changes in cell adhesion, shape, and motility. cornell.edu

Specific receptor binding studies for (2R)-2-(4-aminophenyl)propanoic acid are not detailed in the available scientific literature. However, the general class of aminophenylalkanoic acids has been explored in the context of receptor interaction. For example, the design of antagonists for chemokine receptors like CXCR2 often involves screening libraries of small molecules to identify lead compounds that can bind to the receptor and block its activity. cornell.edu The structure of (2R)-2-(4-aminophenyl)propanoic acid, with its aromatic ring, carboxylic acid, and amino group, provides multiple points for potential interaction with a receptor's binding pocket.

Signaling pathways activated by neutrophil receptors are complex and interconnected. For instance, the binding of IL-8 to CXCR2 can activate the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways, which are crucial for cell migration and other effector functions. Research into novel anti-inflammatory agents often involves assessing their ability to interfere with these signaling pathways. While no such data exists specifically for (2R)-2-(4-aminophenyl)propanoic acid, it is a plausible area for future investigation given the known activities of related compounds.

Structure-Activity Relationship (SAR) Studies for Molecular Interaction and Cellular Responses

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. These studies involve synthesizing and testing a series of related compounds to identify the key chemical features responsible for their effects.

There are no specific SAR studies available in the public domain for (2R)-2-(4-aminophenyl)propanoic acid concerning its impact on molecular interactions and cellular responses in neutrophils. However, SAR studies on other classes of compounds targeting neutrophil functions offer a framework for how such an investigation could be approached. For instance, in the development of CXCR2 antagonists, SAR studies have revealed the importance of specific aromatic and acidic or basic groups for potent receptor binding and functional inhibition. cornell.edu

For a molecule like (2R)-2-(4-aminophenyl)propanoic acid, an SAR study would typically involve the systematic modification of its structure. This could include:

Altering the position of the amino group on the phenyl ring.

Substituting the amino group with other functional groups.

Modifying the carboxylic acid group (e.g., esterification).

Changing the length or branching of the propanoic acid chain.

The resulting analogs would then be tested in assays for neutrophil chemotaxis, receptor binding, and inhibition of inflammatory signaling pathways. The data from these assays would help to build a model of the pharmacophore—the essential three-dimensional arrangement of functional groups—required for activity.

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Stereoselective Synthetic Pathways

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and materials science sectors. For chiral 2-arylpropanoic acids, such as (2R)-2-(4-aminophenyl)propanoic acid, the development of highly efficient and selective synthetic routes remains an active area of investigation. One of the highly attractive methods for producing these types of compounds is the asymmetric methoxycarbonylation of styrene (B11656) derivatives. thieme-connect.de While progress has been made, this route is still a subject of ongoing research to improve its industrial viability. thieme-connect.de

Future research will likely focus on several key areas to enhance the synthesis of (2R)-2-(4-aminophenyl)propanoic acid:

Catalyst Development: The design of novel chiral catalysts, potentially based on earth-abundant metals, could lead to more sustainable and cost-effective synthetic processes.

Enzymatic Resolutions: Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Research into new enzymes or the engineering of existing ones could provide highly efficient pathways for the kinetic resolution of racemic 2-(4-aminophenyl)propanoic acid.

Flow Chemistry: The application of continuous flow technologies can offer improved reaction control, enhanced safety, and easier scalability for the synthesis of this compound.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Asymmetric Carbonylation | Direct, atom-economical | Catalyst design, improving enantioselectivity |

| Enzymatic Resolution | High selectivity, mild conditions | Enzyme discovery and engineering |

| Flow Chemistry | Scalability, safety, control | Reactor design, process optimization |

Advanced Spectroscopic and Imaging Applications in Chemical Biology

The inherent structural features of (2R)-2-(4-aminophenyl)propanoic acid, namely its aromatic ring and chiral center, make it an interesting candidate for the development of probes for spectroscopic and imaging applications in chemical biology. The amino group provides a convenient handle for derivatization, allowing for the attachment of fluorophores or other reporter molecules.

Future research in this area could explore:

Fluorescent Probes: Modification of the amino group with environmentally sensitive fluorophores could lead to probes that report on local changes in polarity, viscosity, or the presence of specific biomolecules.

NMR Spectroscopy: Isotopically labeled (e.g., with ¹³C or ¹⁵N) versions of the compound could be used in NMR studies to probe protein-ligand interactions and dynamics.

Chiral Sensors: The development of systems where the chiral nature of (2R)-2-(4-aminophenyl)propanoic acid is used to selectively recognize and report on other chiral molecules.

Expansion as a Scaffold in Chemical Probe Development

A chemical probe is a small molecule used to study and manipulate biological systems. The rigid structure of (2R)-2-(4-aminophenyl)propanoic acid makes it an attractive scaffold for the development of such probes. By systematically modifying the aromatic ring, the carboxylic acid, and the amino group, libraries of compounds can be generated for screening against various biological targets.

Emerging research is anticipated to focus on:

Fragment-Based Drug Discovery: The core structure of the compound could be used as a starting point in fragment-based screening to identify new binding partners.

Affinity-Based Probes: Attachment of a reactive group to the scaffold could allow for the covalent labeling and identification of target proteins.

Photoaffinity Labeling: Incorporation of a photolabile group would enable the light-induced cross-linking of the probe to its biological target, facilitating its identification and characterization.

Interdisciplinary Research with Structural Biology and Materials Science

The unique properties of (2R)-2-(4-aminophenyl)propanoic acid position it at the interface of chemistry, biology, and materials science.

In structural biology , the compound and its derivatives can be used as ligands to probe the active sites of enzymes or the binding pockets of receptors. High-resolution crystal structures of these complexes can provide invaluable insights into the molecular basis of recognition and catalysis, guiding the design of more potent and selective inhibitors or modulators.

In materials science , the chirality and functional groups of (2R)-2-(4-aminophenyl)propanoic acid make it a valuable monomer for the synthesis of novel polymers and biomaterials. Future research directions include:

Chiral Polymers: Polymerization of the monomer could lead to materials with unique optical properties or the ability to perform chiral separations.

Biocompatible Materials: Incorporation of this amino acid derivative into polymers could enhance their biocompatibility and biodegradability for applications in tissue engineering and drug delivery.

Functional Surfaces: The compound could be used to modify surfaces to control cell adhesion or to create biosensors.

| Field | Application | Research Goal |

| Structural Biology | Ligand for protein crystallization | Elucidate binding modes and inform drug design |

| Materials Science | Monomer for polymerization | Develop novel chiral and biocompatible materials |

Q & A

Q. What are the common synthetic routes for preparing (2R)-2-(4-aminophenyl)propanoic acid, and what reagents are typically employed?

- Methodological Answer : The synthesis typically involves enantioselective strategies due to the chiral (2R) configuration. A retrosynthetic approach may include:

- Amination : Introducing the 4-aminophenyl group via nucleophilic substitution or catalytic hydrogenation of nitro precursors.

- Chiral Resolution : Using chiral auxiliaries or enzymes to isolate the (2R)-enantiomer from racemic mixtures. For example, brominated intermediates (e.g., 2-bromo-1-(4-nitrophenyl)ethanone) can be reduced enantioselectively using chiral catalysts like Ru-BINAP complexes .

- Carboxylic Acid Formation : Oxidation of primary alcohols or hydrolysis of nitriles. Reagents such as KMnO₄ (oxidation) or LiAlH₄ (reduction) are common .

Q. What analytical techniques are recommended for characterizing the structure and purity of (2R)-2-(4-aminophenyl)propanoic acid?

- Methodological Answer :

- Chiral HPLC : To confirm enantiomeric purity, using columns like Chiralpak IA or IB with polar mobile phases .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., [M+H]+ peak at m/z 196.1) .

- NMR Spectroscopy : ¹H and ¹³C NMR distinguish stereochemistry; key signals include aromatic protons (δ 6.5–7.5 ppm) and the chiral center’s methine proton (δ 3.8–4.2 ppm) .

Advanced Research Questions

Q. How does the stereochemistry at the C2 position influence the biological activity of (2R)-2-(4-aminophenyl)propanoic acid derivatives?

- Methodological Answer : The (2R)-configuration enhances target binding in enzyme inhibition studies. For example:

- Structure-Activity Relationship (SAR) : Derivatives with the (2R)-configuration show higher affinity for tyrosine hydroxylase compared to (2S)-enantiomers, as seen in fluorescence polarization assays .

- Molecular Docking : Computational models (e.g., AutoDock Vina) reveal that the (2R)-enantiomer forms hydrogen bonds with active-site residues (e.g., Asp 112 in COX-2), whereas the (2S)-form induces steric clashes .

Q. What strategies are effective in resolving racemic mixtures of 2-(4-aminophenyl)propanoic acid to isolate the (2R)-enantiomer?

- Methodological Answer :

- Kinetic Resolution : Lipase-mediated hydrolysis (e.g., Candida antarctica lipase B) selectively esterifies the (2S)-enantiomer, leaving the (2R)-acid .

- Chiral Chromatography : Simulated moving bed (SMB) chromatography with cellulose tris(3,5-dimethylphenylcarbamate) achieves >99% enantiomeric excess (ee) .

- Diastereomeric Salt Formation : Using (1R,2S)-ephedrine as a resolving agent, which preferentially crystallizes with the (2R)-acid .

Q. How can computational methods predict the interaction of (2R)-2-(4-aminophenyl)propanoic acid with target enzymes?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER trajectories assess binding stability; the (2R)-enantiomer shows lower RMSD (1.2 Å) in COX-2 active sites versus 2.5 Å for (2S) .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculates activation barriers for proton transfer steps in enzymatic catalysis (e.g., ΔG‡ = 15 kcal/mol for decarboxylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.